N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule characterized by a benzodioxole-acetamide core linked to a sulfonylated piperidine moiety. The 1-((4-chlorophenyl)sulfonyl)piperidin-2-yl substituent introduces a sulfonamide group, which is often associated with enhanced binding affinity to enzymatic targets (e.g., kinases, proteases) and improved pharmacokinetic properties such as solubility and bioavailability. The 4-chlorophenyl group may further modulate lipophilicity and target selectivity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c22-16-5-7-18(8-6-16)30(26,27)24-10-2-1-3-17(24)12-21(25)23-13-15-4-9-19-20(11-15)29-14-28-19/h4-9,11,17H,1-3,10,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXQBCKCNIMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a sulfonamide group. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, the reaction of benzo[d][1,3]dioxole derivatives with piperidine and sulfonyl chlorides under controlled conditions can yield the desired product with moderate to high yields. The purity and structure of the synthesized compound are usually confirmed through techniques such as NMR and mass spectrometry .
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For example:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Moderate to Strong |
| 7m | Bacillus subtilis | Moderate to Strong |
| 7n | Escherichia coli | Weak to Moderate |
The activity against Salmonella typhi and Bacillus subtilis indicates potential for development as an antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
| Enzyme | Inhibition Type | Activity Level |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | Strong |
| Urease | Non-competitive Inhibition | Strong |
These findings suggest that the compound may have therapeutic applications in treating conditions related to enzyme dysregulation .
Docking Studies
Molecular docking studies have provided insights into the interactions between the compound and target proteins. The binding affinity is influenced by the structural features of the compound:
- Hydrophobic Interactions: The benzo[d][1,3]dioxole moiety enhances hydrophobic interactions with lipid membranes.
- Hydrogen Bonding: The sulfonamide group participates in hydrogen bonding with amino acids in active sites of enzymes.
These interactions are crucial for understanding the mechanism of action and optimizing the compound for better efficacy .
Case Studies
Several case studies have highlighted the potential therapeutic applications of related compounds:
- Anticancer Activity: Compounds with similar structures have shown promise in chemoprevention and chemotherapy against various cancer cell lines due to their ability to induce apoptosis .
- Neurological Effects: Some derivatives have been investigated for their effects on neurodegenerative diseases, showing potential as acetylcholinesterase inhibitors which could aid in treating Alzheimer's disease .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a benzodioxole moiety linked to a piperidine derivative. Its molecular formula is , which contributes to its diverse biological interactions.
Antimicrobial Properties
Research indicates that derivatives of compounds with similar structures exhibit notable antimicrobial activities. For instance, benzodioxole-based compounds have been reported to show antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The sulfonyl group in this compound may enhance its interaction with bacterial targets, making it a candidate for further exploration in antibiotic development.
Anticancer Potential
Studies have suggested that compounds containing the benzodioxole structure can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and growth . This suggests that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide could be investigated for its anticancer properties.
Neuropharmacological Effects
The piperidine moiety is known for its neuroactive properties. Compounds similar to this one have been studied for their effects on neurotransmitter systems, particularly in the context of treating neurological disorders such as depression and anxiety . The potential for this compound to influence central nervous system pathways warrants further research.
Antimicrobial Efficacy Study
A study focusing on the antimicrobial efficacy of similar compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that the incorporation of a sulfonamide group may enhance the compound's potency against resistant strains .
Anticancer Activity Assessment
In vitro studies on benzodioxole derivatives showed promising results in inhibiting various cancer cell lines. These studies indicate that the compound may induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .
Conclusion and Future Directions
This compound presents a multifaceted profile with potential applications in antimicrobial and anticancer therapies, as well as neuropharmacology. Future research should focus on:
- Detailed pharmacological studies to elucidate mechanisms of action.
- Structure-activity relationship (SAR) analyses to optimize efficacy.
- Clinical trials to evaluate safety and therapeutic potential.
This compound represents a promising area of study within medicinal chemistry, with the potential to contribute significantly to drug development efforts targeting resistant pathogens and cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Core Structure Variations :
- The target compound’s benzodioxole-acetamide core is shared with C26 , SW-C165 , and F41 , but differs from the pyrazole-acetamide () and benzothiazole-acetamide () scaffolds. Benzodioxole systems are metabolically stable compared to pyrazoles, which are prone to oxidative degradation .
Substituent Effects :
- The 1-((4-chlorophenyl)sulfonyl)piperidin-2-yl group in the target compound distinguishes it from C26 and SW-C165 , which feature bromo-heteroaromatic or bromo-aromatic substituents. Sulfonylation typically enhances binding to polar enzyme pockets (e.g., ATP-binding sites in kinases) compared to halogenated alkyl groups .
- F41 lacks the sulfonamide group, replacing it with a simpler piperidin-1-yl moiety. This absence may reduce target selectivity and metabolic stability .
The benzothiazole derivatives () exhibit anti-inflammatory and analgesic activities, highlighting how heterocyclic substitutions on the acetamide backbone can diversify pharmacological profiles .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows reductive amination protocols similar to C26 and SW-C165 (), involving sodium triacetoxyborohydride-mediated coupling of aldehydes with amine intermediates.
- Structure-Activity Relationship (SAR): The sulfonamide group’s electronegative sulfonyl oxygen may form hydrogen bonds with target proteins, a feature absent in non-sulfonylated analogs like F41 .
- Comparative Pharmacokinetics : The sulfonamide moiety could enhance metabolic stability relative to C26 and SW-C165 , which contain bromine atoms susceptible to metabolic dehalogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
